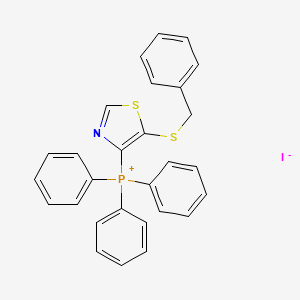

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide, also known as BTP-4I, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of thiazolium salts and has been synthesized using various methods.

Applications De Recherche Scientifique

Anticancer Properties

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide: has demonstrated promising anticancer activity. Analogous derivatives were designed and synthesized as sorafenib analogs. In vitro cytotoxicity studies revealed that several compounds significantly inhibited the proliferation of human cancer cells, including MCF-7, HepG2, A549, and HeLa cell lines. Notably, specific substitutions (such as 2-F, 4-Cl, and 2,6-di F) exhibited potent activity against HeLa cancer cells, surpassing the reference drug sorafenib .

Apoptosis Induction

Prototype compounds derived from this thiazole-phosphonium hybrid (e.g., 5d, 5g, and 5k) induced apoptotic cell death in HeLa cancer cells. Flow cytometry analysis revealed their ability to block the cell cycle at the sub-G1 phase, further emphasizing their potential as apoptosis-inducing agents .

VEGFR-2 Inhibition

In silico docking studies confirmed that the prototype compound binds to the active site of VEGFR-2 (vascular endothelial growth factor receptor 2). This suggests a potential role in angiogenesis inhibition, which is relevant for cancer therapy .

Antifungal Activity

While anticancer properties dominate the spotlight, it’s worth noting that thiazole derivatives have also been explored for antifungal activity. Related compounds containing the thiazole core have been screened for their effectiveness against fungal pathogens .

Multifunctional Scaffold

The 1,3,4-thiadiazole core in this compound is a versatile scaffold. Its mesoionic nature, liposolubility, and lack of toxicity contribute to its prevalence in bioactive compounds. Researchers continue to explore its diverse biological activities .

Drug Development

Given the favorable features of the thiazole-phosphonium combination, further optimization and modification could lead to novel drug candidates. Researchers may investigate additional biological targets, pharmacokinetics, and toxicity profiles to harness its full potential.

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a core structural motif in this compound, is known for its aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo various chemical reactions, potentially contributing to its biological activity .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways, potentially leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, potentially indicating diverse molecular and cellular effects .

Propriétés

IUPAC Name |

(5-benzylsulfanyl-1,3-thiazol-4-yl)-triphenylphosphanium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NPS2.HI/c1-5-13-23(14-6-1)21-31-28-27(29-22-32-28)30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,22H,21H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBIDWXDNTYVPG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(N=CS2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23INPS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2828013.png)

![2-[(4-Nitrophenoxy)methyl]furan](/img/structure/B2828016.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2828019.png)

![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B2828020.png)

![N-(2,3-dichlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2828024.png)

![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2828028.png)

![5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2828033.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2828035.png)